molecular formula C18H22N2OS B10970039 [4-(4-Methylbenzyl)piperazin-1-yl](5-methylthiophen-2-yl)methanone

[4-(4-Methylbenzyl)piperazin-1-yl](5-methylthiophen-2-yl)methanone

Cat. No.: B10970039
M. Wt: 314.4 g/mol
InChI Key: YHSDBLOBPNPNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-METHYLBENZYL)PIPERAZINOMETHANONE is a complex organic compound with the molecular formula C18H23N3S This compound is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group and a 5-methyl-2-thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced piperazine derivatives, and various substituted piperazine compounds .

Scientific Research Applications

4-(4-METHYLBENZYL)PIPERAZINOMETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    [4-(4-Methyl-1-piperazinyl)methyl]benzylamine: Shares the piperazine and benzylamine moieties but lacks the thienyl group.

    4-(4-Methylbenzyl)-1-piperazinylmethanone: Similar structure but with variations in the thienyl group substitution.

Uniqueness

The uniqueness of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(5-methylthiophen-2-yl)methanone

InChI

InChI=1S/C18H22N2OS/c1-14-3-6-16(7-4-14)13-19-9-11-20(12-10-19)18(21)17-8-5-15(2)22-17/h3-8H,9-13H2,1-2H3

InChI Key

YHSDBLOBPNPNCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(S3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.